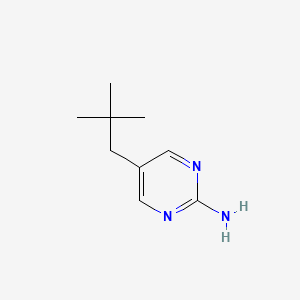

5-Neopentylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the realm of medicinal chemistry. ignited.ingsconlinepress.com Its paramount importance stems from its presence at the core of essential biomolecules, namely the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA and RNA. researchgate.netscispace.com This natural prevalence has made the pyrimidine nucleus a "privileged" structure, inspiring the design and synthesis of a vast array of therapeutic agents. researchgate.net

The pyrimidine framework is a versatile platform for drug development due to its ability to engage in various biological interactions. The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong binding to biological targets. ijpsjournal.com Pyrimidine derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. ignited.inscispace.comresearchgate.net This wide range of biological activities has cemented the pyrimidine heterocycle as a cornerstone in the development of new drugs. nih.govjetir.org For instance, several FDA-approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine, feature a pyrimidine core, highlighting the clinical success of this scaffold. researchgate.net

The 2-Aminopyrimidine (B69317) Moiety as a Privileged Scaffold in Drug Discovery

Within the broader class of pyrimidine derivatives, the 2-aminopyrimidine moiety stands out as a particularly significant scaffold in drug discovery. ijpsjournal.com This structural motif, characterized by a pyrimidine ring with an amino group at the second position, is a key pharmacophore in numerous biologically active compounds. researchgate.net The 2-aminopyrimidine structure is a heterocyclic bioisostere of a guanidine (B92328) moiety, which allows it to participate in crucial hydrogen bonding interactions with various biological targets, particularly protein kinases. mdpi.comresearchgate.net

The ability of the 2-aminopyrimidine scaffold to act as a "hinge-binder" in the ATP-binding site of kinases has been extensively exploited in the design of kinase inhibitors. researchgate.net This has led to the development of numerous potent and selective inhibitors for various kinases implicated in diseases like cancer. Beyond kinase inhibition, 2-aminopyrimidine derivatives have shown a wide array of other biological activities, including antimicrobial, anti-biofilm, and anti-inflammatory properties. ijpsjournal.comnih.gov Marketed drugs such as Imatinib, a tyrosine kinase inhibitor used in cancer therapy, contain the 2-aminopyrimidine core, underscoring its therapeutic relevance. ijpsjournal.com

Contextualizing 5-Neopentylpyrimidin-2-amine within Pyrimidine Research

This compound is a specific derivative of the 2-aminopyrimidine scaffold. Its structure consists of the core 2-aminopyrimidine ring substituted at the 5-position with a neopentyl group. The neopentyl group is a bulky, non-polar alkyl substituent. The introduction of such a group can significantly influence the compound's physicochemical properties, such as lipophilicity, and its steric interactions with biological targets.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within the context of active research areas. The 2-aminopyrimidine core suggests potential applications as a kinase inhibitor or as a modulator of other biological processes where this scaffold is known to be active. nih.govacs.org The neopentyl group at the 5-position could serve to probe specific hydrophobic pockets within a target protein's binding site, potentially enhancing potency or selectivity. For instance, in the development of inhibitors for various enzymes, the introduction of bulky alkyl groups is a common strategy to achieve better fitting into the active site. The study of related N-neopentylpyrimidin-amine derivatives in other contexts, such as for histamine (B1213489) H4 receptor ligands, demonstrates the utility of the neopentyl moiety in modulating biological activity. nih.govresearchgate.net Therefore, this compound represents a molecule of interest for synthetic and medicinal chemists exploring the structure-activity relationships of 2-aminopyrimidine derivatives.

Data Tables

Table 1: Chemical and Physical Properties of Related Amines

| Property | Primary Amine | Secondary Amine | Tertiary Amine |

| Boiling Point Order | Highest | Intermediate | Lowest |

| Intermolecular H-Bonding | Yes (2 H-atoms) | Yes (1 H-atom) | No |

| Solubility in Water | Lower amines are soluble | Lower amines are soluble | Generally less soluble |

| Basicity | Generally basic | Generally more basic than primary | Basicity varies |

This table provides a general overview of the properties of different classes of amines. The specific properties of this compound would be influenced by its pyrimidine core and neopentyl substituent.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)pyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)4-7-5-11-8(10)12-6-7/h5-6H,4H2,1-3H3,(H2,10,11,12) |

InChI Key |

ADSHNWROWDRQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CN=C(N=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Neopentylpyrimidin 2 Amine and Analogues

Strategic Approaches to Pyrimidine-2-amine Core Synthesis

The formation of the central pyrimidine-2-amine scaffold is a critical step in the synthesis of the target compound. Several classical and contemporary methods can be employed, each with its own advantages and limitations.

The most traditional and widely used method for the synthesis of 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). mdpi.comrsc.orgnih.gov This approach, often referred to as the Principal Synthesis, relies on the reaction of guanidine with a β-dicarbonyl compound, α,β-unsaturated ketone, or other suitable three-carbon synthons.

For the synthesis of 5-neopentylpyrimidin-2-amine, this would involve the condensation of a neopentyl-substituted 1,3-dielectrophile with guanidine. A key precursor would be a β-dicarbonyl compound bearing a neopentyl group at the C-2 position. The general reaction is outlined below:

General Reaction Scheme for Guanidine Condensation

2-aminopyrimidine (B69317) ring." src="https://i.imgur.com/8zY5Z6c.png" width="600"/>

This reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogens of guanidine attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrimidine (B1678525) ring.

A recent study demonstrated a convenient, metal-free, and regioselective synthesis of 2,4,5-trisubstituted pyrimidines by reacting α-aryl-β,β-ditosyloxy ketones with guanidine hydrochloride. rsc.org This methodology highlights the use of a 1,3-dielectrophilic precursor that, upon reaction with guanidine, yields the desired pyrimidine core. rsc.org Adapting this method for this compound would necessitate the synthesis of a neopentyl-containing α,β-ditosyloxy ketone or a similar 1,3-dielectrophile.

The following table summarizes representative examples of condensation reactions for the synthesis of substituted 2-aminopyrimidines.

Table 1: Examples of Condensation Reactions for 2-Aminopyrimidine Synthesis

| 1,3-Dielectrophile Precursor | Guanidine Source | Base/Catalyst | Product | Reference |

| α-Aryl-β,β-ditosyloxy ketones | Guanidine hydrochloride | Base | 2,4,5-Trisubstituted pyrimidines | rsc.org |

| Chromones | Guanidine/Amidine | Not specified | 3-Trifluoromethyl pyrimidines | mdpi.com |

| 3-Arylmethylidenefuran-2(3H)-ones | Guanidine carbonate | Sodium ethoxide | 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines | nih.gov |

This interactive table allows for the sorting and filtering of data to better understand the scope and conditions of these reactions.

An alternative and powerful strategy for the synthesis of 2-aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring. nih.govstackexchange.comresearchgate.net This method typically utilizes a 2-halopyrimidine as the electrophile and an amine as the nucleophile. For the synthesis of this compound, this would entail the reaction of a 2-halo-5-neopentylpyrimidine with ammonia (B1221849) or a protected ammonia equivalent.

The reactivity of the halogen at the C-2 position of the pyrimidine ring is enhanced by the electron-withdrawing nature of the two ring nitrogens, making it susceptible to nucleophilic attack. The general reaction is as follows:

General Reaction Scheme for Nucleophilic Substitution

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient pyrimidine ring, followed by the departure of the halide leaving group to restore aromaticity.

A study on the regioselective amination of 5-substituted-2,4-dichloropyrimidines revealed that the nature of the C-5 substituent can influence the site of nucleophilic attack. nih.gov While this study focused on the competition between the C-2 and C-4 positions, it underscores the importance of the C-5 substituent in modulating the electronic properties of the pyrimidine ring. In the case of this compound, the electron-donating nature of the neopentyl group might slightly deactivate the ring towards nucleophilic attack, potentially requiring more forcing reaction conditions.

The following table provides examples of nucleophilic substitution reactions on halogenated pyrimidines.

Table 2: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

| Halogenated Pyrimidine | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloropyrimidines with C-5 EWG | Tertiary amines | Not specified | C-2 aminated product | nih.gov |

| 2-Chloro-5-nitropyrimidine | α-Nucleophiles | Aqueous media | SNAr product | researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Not specified | 4-Dimethylamino product | rsc.org |

This interactive table can be used to compare the different substrates and conditions used in these SNAr reactions.

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov The Buchwald-Hartwig amination, in particular, has been widely applied to the synthesis of aryl and heteroaryl amines. nih.govresearchgate.net This reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, the Buchwald-Hartwig amination would involve the reaction of a 2-halo-5-neopentylpyrimidine with an ammonia equivalent. This method offers several advantages over traditional SNAr reactions, including milder reaction conditions and a broader substrate scope.

General Reaction Scheme for Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst to the heteroaryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst.

The successful application of the Buchwald-Hartwig amination for the synthesis of 2-aminopyridines from 2-bromopyridines suggests its feasibility for the corresponding pyrimidine derivatives. nih.govresearchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.

The following table presents examples of Buchwald-Hartwig amination reactions for the synthesis of heteroaryl amines.

Table 3: Examples of Buchwald-Hartwig Amination

| Heteroaryl Halide | Amine | Catalyst/Ligand | Product | Reference |

| 2-Bromopyridines | Volatile amines | Pd catalyst | Secondary and tertiary aminopyridines | nih.gov |

| Aryl chlorides | Amines | Not specified | Aromatic amines | researchgate.net |

| 1,4-Dibromobenzene | PO-H, PS-H, AC-H | Pd2(dba)3/XPhos | TADF compounds | nih.gov |

This interactive table provides a summary of the conditions and outcomes of various Buchwald-Hartwig amination reactions.

Regioselective Installation and Functionalization of the Neopentyl Moiety

The introduction of the sterically demanding neopentyl group at the C-5 position of the pyrimidine ring requires careful consideration of regioselectivity. The neopentyl group can either be incorporated into one of the starting materials for the pyrimidine ring synthesis or introduced onto a pre-formed pyrimidine ring.

As the neopentyl group itself is achiral, the term "stereoselective synthesis" in this context primarily refers to the construction of neopentyl-containing building blocks that can be used to assemble the pyrimidine ring. The synthesis of these precursors is a key step in strategies that build the pyrimidine ring from acyclic starting materials.

One common approach is to synthesize a neopentyl-substituted β-dicarbonyl compound, which can then be used in a condensation reaction with guanidine as described in section 2.1.1. The synthesis of such β-dicarbonyl compounds can be achieved through various methods, including the acylation of ketones or the Claisen condensation.

The alkylation of β-dicarbonyl compounds is a well-established method for introducing alkyl groups at the α-position. pressbooks.pub This can be applied to the synthesis of neopentyl-containing β-dicarbonyl precursors.

General Reaction Scheme for Alkylation of β-Dicarbonyl Compounds

The reaction involves the deprotonation of the acidic α-hydrogen of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile to displace the halide from an alkyl halide.

The synthesis of neopentyl halides, which would be required for such an alkylation, can be achieved through various routes. However, it is noteworthy that neopentyl halides are known to be relatively unreactive in SN2 reactions due to steric hindrance. acs.org

The direct introduction of a neopentyl group at the C-5 position of a pre-formed pyrimidine ring presents a significant challenge due to the electronic nature of the pyrimidine ring. The C-5 position is generally less reactive towards electrophilic substitution than benzene (B151609) and can be susceptible to nucleophilic attack under certain conditions. nih.gov

However, various methods for the C-5 functionalization of pyrimidines have been developed, including halogenation, nitration, and metal-catalyzed cross-coupling reactions. mostwiedzy.pl These methods could potentially be adapted for the introduction of a neopentyl group.

For instance, a C-5 halogenated pyrimidine could serve as a handle for the introduction of a neopentyl group via a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate neopentyl-organometallic reagent.

General Reaction Scheme for Suzuki Coupling

The Suzuki coupling involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst and a base.

The following table summarizes some methods for the C-5 functionalization of pyrimidines.

Table 4: Methods for C-5 Functionalization of Pyrimidines

| Reaction Type | Reagents | Product | Reference |

| Halogenation | N-Halosuccinimide | 5-Halopyrimidine | mostwiedzy.pl |

| Nitration | Nitrating agent | 5-Nitropyrimidine | mostwiedzy.pl |

| Lithiation-Substitution | n-BuLi, Electrophile | 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone | nih.gov |

This interactive table provides an overview of different approaches to modify the C-5 position of the pyrimidine ring.

Green Chemistry Principles and Efficient Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is pivotal in minimizing environmental impact and enhancing economic feasibility. Key areas of development include the use of catalyst-free and solvent-free reactions, as well as the implementation of energy-efficient microwave-assisted transformations.

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener synthetic pathways, catalyst-free and solvent-free reactions represent a significant leap forward. These methods not only reduce the generation of hazardous waste but also simplify product purification processes. One-pot multicomponent reactions are particularly advantageous, offering high atom economy and operational simplicity. researchgate.net

A notable approach involves the direct condensation of a suitable β-dicarbonyl precursor bearing a neopentyl group with guanidine or its salts. By eliminating the need for a catalyst and a solvent, the reaction proceeds under thermal conditions or mechanical grinding (mechanochemistry), leading to the formation of the desired this compound with high yield and purity. nih.gov This strategy aligns with the core tenets of green chemistry by reducing waste at its source. rasayanjournal.co.in The reaction progress can be monitored using thin-layer chromatography (TLC), and upon completion, the product can often be isolated by simple washing or recrystallization, avoiding complex chromatographic purification. nih.gov

Table 1: Comparison of Conventional vs. Catalyst-Free/Solvent-Free Synthesis of 5-Substituted-2-aminopyrimidines

| Feature | Conventional Synthesis | Catalyst-Free/Solvent-Free Synthesis |

| Catalyst | Often requires acid or base catalysts | None |

| Solvent | Typically uses organic solvents (e.g., ethanol, DMF) | None or minimal use of green solvents |

| Reaction Time | Can be several hours to days | Often significantly shorter |

| Work-up | Usually involves extraction and chromatography | Simple filtration or washing |

| Waste Generation | Higher due to catalyst and solvent use | Significantly lower |

| Yield | Variable | Generally high |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. nanobioletters.comchim.it The application of microwave irradiation to the synthesis of this compound and its analogues offers a distinct advantage in terms of energy efficiency and process intensification. rsc.orgnih.gov

In a typical microwave-assisted synthesis, the reactants, such as a neopentyl-substituted β-ketoester and guanidine hydrochloride, are mixed in a sealed vessel, sometimes with a small amount of a high-boiling point, polar solvent to facilitate efficient energy absorption, or even under solvent-free conditions. rsc.org The mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a short duration, often ranging from minutes to less than an hour. nih.gov This rapid and uniform heating often minimizes the formation of side products, simplifying subsequent purification steps. rsc.org

Table 2: Representative Microwave-Assisted Synthesis of 5-Substituted-2-aminopyrimidines

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |

| β-ketoester | Guanidine HCl, K₂CO₃ | Solvent-free, MW | 10-20 min | High | rsc.org |

| Vinyl azide | Urea | Water, MW | 15-30 min | High | researchgate.net |

| Chalcone | Guanidine nitrate | Zinc chloride, MW | 5-15 min | Moderate-High | nanobioletters.com |

Analytical and Purification Methodologies in this compound Synthesis

Robust analytical and purification methods are essential to ensure the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

The purification of this compound often involves column chromatography on silica (B1680970) gel. rsc.org Given the basic nature of the amino group, which can lead to tailing on standard silica gel, the use of an amine-functionalized silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can significantly improve the separation efficiency. biotage.com The choice of eluent is critical and is typically a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rsc.org

Recrystallization is another powerful purification technique, particularly for obtaining highly pure crystalline material. mt.com The selection of an appropriate solvent system is crucial; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. researchgate.net Common solvents for the recrystallization of aminopyrimidines include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. mdpi.com

For the characterization and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique. researchgate.net Reversed-phase HPLC with a C18 column is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is usually performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance, typically around 230-280 nm. icm.edu.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule. Key signals would include those for the neopentyl group (a singlet for the nine tert-butyl protons and a singlet for the two methylene (B1212753) protons), the aromatic protons on the pyrimidine ring, and a broad singlet for the amino group protons. researchgate.net

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with distinct signals for the carbons of the neopentyl group and the pyrimidine ring. mdpi.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Neopentyl -C(CH₃)₃ | ~0.9 - 1.0 (s, 9H) | ~29-30 (CH₃) |

| Neopentyl -C(CH₃)₃ | ~32-33 (quaternary C) | |

| Neopentyl -CH₂- | ~2.3 - 2.4 (s, 2H) | ~45-46 |

| Pyrimidine C4-H & C6-H | ~8.0 - 8.2 (s, 2H) | ~158-160 |

| Pyrimidine C5 | - | ~115-117 |

| Pyrimidine C2 | - | ~162-164 |

| -NH₂ | ~5.0 - 6.0 (br s, 2H) | - |

*Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Table 4: General HPLC Conditions for Analysis of 5-Alkyl-2-aminopyrimidines

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Mechanistic Organic Chemistry of 5 Neopentylpyrimidin 2 Amine Reactivity

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, which significantly influences its susceptibility to aromatic substitution reactions. growingscience.comuoanbar.edu.iq This inherent electronic nature makes the ring generally resistant to electrophilic attack while being activated towards nucleophilic substitution. growingscience.com

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the pyrimidine core is intrinsically difficult and requires harsh reaction conditions. uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring, deactivating it towards electrophiles. uoanbar.edu.iq However, the substituents on 5-neopentylpyrimidin-2-amine modify this reactivity. The 2-amino group is a powerful activating group, directing electrophiles to the ortho (position 3, which is a nitrogen) and para (position 5) positions. The 5-neopentyl group is a weak, inductively donating alkyl group, also considered an activating, ortho-para director.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iq This type of reaction is common for pyrimidines, especially when a good leaving group (e.g., a halide) is present at one of these positions. researchgate.netnih.gov In the case of this compound itself, there is no leaving group on the ring. However, its derivatives, such as a 4-chloro-5-neopentylpyrimidin-2-amine, would readily undergo NAS.

The electron-donating properties of the 2-amino and 5-neopentyl groups slightly decrease the ring's electrophilicity, making it less reactive towards nucleophiles than a pyrimidine bearing electron-withdrawing groups. The generally accepted mechanism for NAS is a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted mechanism without a stable intermediate. nih.govnih.gov

| Position | Reactivity towards Electrophiles (E+) | Reactivity towards Nucleophiles (Nu-) | Controlling Factors |

|---|---|---|---|

| C-4/C-6 | Low (possible under forcing conditions) | High (requires a leaving group) | Activated by -NH2 (ortho), deactivated by ring N atoms. Most electron-poor carbon positions. |

| C-5 | Blocked | Very Low | Position occupied by the neopentyl group. Generally the most electron-rich carbon in pyrimidines. |

Reactivity of the Exocyclic Amine Group and N-Substitution Reactions

The exocyclic amino group at the C-2 position is a primary site of chemical reactivity, behaving as a potent nucleophile. researchgate.net Its reactivity is tempered by the electron-withdrawing nature of the pyrimidine ring, which delocalizes the nitrogen's lone pair, reducing its basicity and nucleophilicity compared to aliphatic amines. uoanbar.edu.iq Nevertheless, it readily participates in a variety of N-substitution reactions. acs.orgmdpi.com

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net

Alkylation: Introduction of alkyl groups using alkyl halides, although over-alkylation can be an issue. Reductive amination provides a more controlled alternative.

Arylation: Formation of a C-N bond with an aryl partner, often through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

These reactions are fundamental for synthesizing a wide array of derivatives with modified properties and for building more complex molecular architectures. acs.orgmdpi.com

| Reaction Type | Typical Reagents | Product Class | Mechanistic Notes |

|---|---|---|---|

| Acylation | R-COCl, (R-CO)2O, Base | Amide | Nucleophilic acyl substitution. |

| Sulfonylation | R-SO2Cl, Base | Sulfonamide | Nucleophilic attack on the electrophilic sulfur atom. |

| Alkylation | R-X (X=halide), Base | Secondary/Tertiary Amine | SN2 reaction; can lead to multiple alkylations. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Formation of an iminium intermediate followed by reduction. |

Chemical Transformations Involving the Neopentyl Side Chain

The neopentyl (2,2-dimethylpropyl) group is a sterically hindered and generally unreactive alkyl substituent. It lacks α-hydrogens, preventing reactions like benzylic oxidation. The C-H bonds are strong sp³-hybridized bonds of a primary carbon, and the quaternary carbon at the second position provides significant steric shielding.

Consequently, chemical transformations of the neopentyl side chain are challenging and typically require harsh conditions or specialized reagents.

Radical Halogenation: Free-radical halogenation (e.g., with NBS or Cl₂) under UV irradiation could potentially occur at the primary C-H bonds of the three methyl groups. However, this process often lacks selectivity and may require high temperatures.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could, in principle, functionalize the terminal methyl groups. These reactions are highly specialized and would depend on the development of a suitable catalytic system capable of overcoming the steric hindrance and directing the reaction to the desired position.

Due to its inert nature, the neopentyl group is more often considered a "spectator" group that primarily imparts steric bulk and lipophilicity to the molecule.

| Reaction Type | Potential Reagents | Expected Product | Key Challenges |

|---|---|---|---|

| Free Radical Halogenation | NBS or SO2Cl2, UV light | Halogenated side chain | Harsh conditions, low selectivity, potential for ring reactions. |

| Catalytic C-H Functionalization | Pd, Rh, or Ir catalysts | Oxidized or coupled side chain | Steric hindrance, directing group required, catalyst development. |

Radical-Mediated Reactions of Pyrimidine-2-amine Derivatives

Pyrimidine derivatives can participate in reactions involving free radicals. nih.gov Studies have shown that various pyrimidine-containing compounds can act as antioxidants and free radical scavengers. nih.gov This reactivity stems from their ability to donate a hydrogen atom or an electron to stabilize a radical species.

For this compound, there are several potential sites for radical-mediated reactions:

The Exocyclic Amine: The N-H bonds of the amino group are susceptible to hydrogen atom abstraction by highly reactive radicals (like hydroxyl radicals), forming a nitrogen-centered radical. This is a common pathway for the antioxidant activity of anilines and related compounds.

The Neopentyl Side Chain: The C-H bonds of the neopentyl group can undergo hydrogen atom abstraction to form a carbon-centered radical, which can then be trapped or undergo further reactions.

The Pyrimidine Ring: A radical could add to the aromatic π-system, temporarily disrupting aromaticity. This is less common than reactions at the substituents but is a known pathway for some radical reactions with arenes.

Photochemical reactions can also initiate radical processes. For instance, irradiation of certain pyrimidine derivatives, such as azidouracils, can lead to ring transformations via radical or nitrene intermediates. rsc.org

| Radical Source | Potential Reaction Site | Type of Reaction |

|---|---|---|

| Reactive Oxygen Species (ROS) | Exocyclic -NH2 group | Hydrogen Atom Transfer (HAT) |

| Radical Initiators (e.g., AIBN) | Neopentyl side chain | Hydrogen Atom Transfer (HAT) |

| Photolysis | Pyrimidine Ring / Substituents | Addition, Rearrangement, or Fragmentation |

Kinetic and Thermodynamic Considerations in this compound Reactions

The rates and outcomes of reactions involving this compound are dictated by kinetic and thermodynamic principles.

Kinetic Factors:

Nucleophilic Aromatic Substitution: The kinetics of NAS on a related halo-pyrimidine would be significantly faster. The rate is influenced by the nucleophile's strength, the leaving group's ability, and the stability of the transition state. For a stepwise mechanism, the formation of the Meisenheimer complex is often the rate-determining step. For a concerted mechanism, a single, high-energy transition state is involved. nih.gov The electron-donating substituents (-NH₂, -neopentyl) would slightly increase the activation energy for NAS compared to an unsubstituted pyrimidine.

N-Substitution: The rates of reaction at the 2-amino group are influenced by steric hindrance. The adjacent neopentyl group at C-5, while not directly next to the amine, can sterically influence the approach of bulky reagents to the nitrogen atom.

Thermodynamic Factors:

Aromaticity: The strong thermodynamic driving force in both EAS and NAS is the restoration of the stable aromatic pyrimidine ring in the final product. uomustansiriyah.edu.iq

Intermediate Stability: In stepwise reactions, the stability of the intermediate (Arenium ion in EAS, Meisenheimer complex in NAS) is crucial. The amino and neopentyl groups would have opposing effects on the stability of a Meisenheimer complex. The electron-donating amino group can stabilize the positive charge of an arenium ion through resonance, but it would destabilize the negative charge of a Meisenheimer complex.

Product Stability: The relative thermodynamic stability of potential products determines the reaction outcome under thermodynamic control. For substitution reactions, this includes the stability of different regioisomers.

Structure Activity Relationship Sar Investigations of 5 Neopentylpyrimidin 2 Amine Derivatives

Elucidating Key Structural Elements Governing Biological Activity

The biological activity of 5-neopentylpyrimidin-2-amine derivatives is intrinsically linked to several key structural features. The central pyrimidine-2-amine core serves as a crucial scaffold for interaction with biological targets. The 2-amino group is a critical hydrogen bond donor and acceptor, often forming key interactions with amino acid residues in the active site of enzymes or receptors. The nitrogen atoms within the pyrimidine (B1678525) ring also contribute to the molecule's polarity and can participate in hydrogen bonding.

A hypothetical representation of key structural elements and their potential interactions is presented below:

| Structural Element | Potential Role in Biological Activity |

| 2-Amino Group | Hydrogen bond donor/acceptor, essential for target binding. |

| Pyrimidine Ring | Core scaffold, nitrogen atoms can act as hydrogen bond acceptors. |

| 5-Neopentyl Group | Occupies a hydrophobic pocket, influences potency and selectivity. |

| Substituents at C4/C6 | Modulate electronic properties, steric interactions, and overall potency. |

Influence of Substitution Patterns on the Pyrimidine Core on Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly altered by modifying the substitution pattern on the pyrimidine core. Strategic placement of various functional groups at the 4- and 6-positions can fine-tune the compound's interaction with its biological target.

For instance, the introduction of small, electron-donating groups such as methyl or methoxy (B1213986) at the 4- and/or 6-positions can enhance binding affinity by increasing the electron density of the pyrimidine ring. Conversely, the incorporation of electron-withdrawing groups like halogens or cyano groups can alter the charge distribution and potentially lead to different binding modes or improved selectivity.

The size and nature of the substituents are also critical. Bulky substituents at the 4- or 6-position may introduce steric hindrance, which could either be detrimental or beneficial depending on the topology of the target's binding site. The following table illustrates hypothetical SAR trends for substitutions on the pyrimidine core of this compound.

| Position | Substituent (R) | Hypothetical Effect on Potency | Hypothetical Effect on Selectivity |

| C4 | -H | Baseline | Baseline |

| C4 | -CH3 | Increased | May vary |

| C4 | -Cl | Increased | May improve |

| C4 | -OCH3 | Decreased | May decrease |

| C6 | -H | Baseline | Baseline |

| C6 | -NH2 | Increased | May improve |

| C6 | -Phenyl | May decrease due to steric clash | May vary |

Role of the Neopentyl Group and its Analogues in Modulating Activity

The neopentyl group at the 5-position is a defining feature of this class of compounds. Its bulky, t-butyl-like structure provides a significant lipophilic character, which often facilitates entry into hydrophobic pockets within a protein's active site. This steric bulk can also lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity.

Replacing the neopentyl group with other alkyl or cycloalkyl groups can provide valuable insights into the steric and lipophilic requirements of the binding pocket. For example, a systematic variation of the alkyl chain length or branching can probe the dimensions of the hydrophobic pocket.

Below is a hypothetical comparison of the activity of 5-substituted pyrimidin-2-amine analogues:

| 5-Substituent | Lipophilicity (cLogP) | Steric Bulk | Hypothetical Relative Activity |

| -H | Low | Low | Low |

| -Methyl | Moderate | Low | Moderate |

| -Isopropyl | High | Moderate | High |

| -Neopentyl | Very High | High | Very High |

| -Cyclohexyl | Very High | High | High |

| -Phenyl | High | Moderate | Moderate |

Conformational Analysis and its Correlation with Biological Recognition

Computational modeling and spectroscopic techniques, such as NMR, can be employed to determine the preferred conformations of these derivatives. Understanding the low-energy conformations and how they correlate with biological activity is crucial for rational drug design. For instance, if a specific "bioactive" conformation is identified, modifications can be made to the scaffold to stabilize this conformation, potentially leading to more potent and selective compounds. The presence of substituents on the pyrimidine ring or on the 2-amino group can also influence the preferred conformation and, consequently, the biological recognition.

Scaffold Hopping Strategies and Bioisosteric Replacements in Pyrimidine-2-amine Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. nih.gov In the context of this compound research, these strategies can be employed to explore new chemical space and overcome potential liabilities such as poor metabolic stability or off-target effects.

Scaffold Hopping: This involves replacing the central pyrimidine-2-amine core with other heterocyclic systems that maintain the key pharmacophoric features. For example, a pyrazolo[1,5-a]pyrimidine (B1248293) or a thieno[2,3-d]pyrimidine (B153573) scaffold could be explored as potential replacements. These new scaffolds might offer different vector orientations for the substituents, leading to novel interactions with the target protein.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with other groups that have similar physicochemical properties. For the this compound scaffold, several bioisosteric replacements could be considered:

Neopentyl Group: The neopentyl group could be replaced with other bulky, lipophilic groups such as a cyclohexyl, adamantyl, or a trifluoromethyl-containing alkyl group to modulate lipophilicity and metabolic stability.

2-Amino Group: The 2-amino group could be replaced with bioisosteres like -NHCH3, -N(CH3)2, or even a small heterocycle to alter its hydrogen bonding capacity and basicity.

Pyrimidine Ring: Classical and non-classical bioisosteres of the pyrimidine ring itself could be explored. For instance, replacing a C-H unit with a nitrogen atom would lead to a triazine core, altering the electronic properties and hydrogen bonding potential of the scaffold.

The table below presents some hypothetical bioisosteric replacements and their potential impact:

| Original Group | Bioisosteric Replacement | Potential Advantage |

| 5-Neopentyl | 5-Cyclohexyl | Improved metabolic stability |

| 2-Amino | 2-Methylamino | Altered H-bonding, potential for improved selectivity |

| Pyrimidine | Pyridine | Modified electronics and solubility |

| Pyrimidine | Triazine | Increased polarity, potential for new H-bonds |

Through the systematic application of these SAR-guided strategies, novel derivatives of this compound with enhanced biological activity and improved drug-like properties can be developed.

In Vitro Biological Activity and Pharmacological Profiling of 5 Neopentylpyrimidin 2 Amine Analogues

Modulation of Kinase Activity by 5-Neopentylpyrimidin-2-amine Derivatives

Derivatives of this compound have been investigated for their ability to modulate the activity of several kinases, which are key regulators of cellular processes.

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). wikipedia.org The development of tyrosine kinase inhibitors (TKIs) has significantly improved the treatment of CML. wikipedia.orgmdpi.com One of the early and effective TKIs is a 2-phenylaminopyrimidine derivative that selectively inhibits the ABL and Bcr-Abl tyrosine kinases. nih.gov In vitro studies have demonstrated that this class of compounds can selectively suppress the growth of Bcr-Abl-positive hematopoietic cell lines. nih.gov For instance, the compound CGP57148B (Imatinib) has been shown to inhibit the proliferation of CML-derived colony-forming units. nih.gov The inhibitory mechanism involves blocking the ATP-binding site of the kinase, which prevents autophosphorylation and the activation of downstream signaling pathways that lead to malignant transformation. mdpi.com

Table 1: Bcr-Abl Tyrosine Kinase Inhibition by 2-Phenylaminopyrimidine Derivatives

| Compound | Target | Effect | Cell Lines |

|---|

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). mdpi.comnih.gov This complex phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the elongation phase of transcription. nih.gov Elevated CDK9 activity is observed in various cancers and is associated with a poorer prognosis, making it an attractive target for therapeutic intervention. mdpi.com Small molecule inhibitors targeting CDK9 have been developed from various chemical scaffolds. nih.govdrugbank.com These inhibitors act by competing with ATP for the binding site on the kinase, thereby reducing mRNA transcription and preventing the expression of genes critical for cancer cell proliferation and survival, such as Myc and Mcl-1. semanticscholar.org

Table 2: Activity of CDK9 Inhibitors

| Inhibitor Class | Mechanism of Action | Cellular Effect |

|---|

MAPK-Interacting Kinase (Mnk) Inhibition

MAPK-interacting kinases (Mnks) are serine/threonine kinases activated by the MAPK signaling pathways. nih.govnih.gov They play a role in protein synthesis and are implicated in oncogenic transformation and tumor progression. nih.gov A primary substrate of Mnks is the eukaryotic initiation factor 4E (eIF4E). nih.gov Phosphorylation of eIF4E by Mnks is a critical step for its oncogenic activity. nih.gov Inhibition of Mnk activity has been shown to reduce the phosphorylation of eIF4E, which in turn can decrease the expression of proteins involved in cell survival and proliferation, such as Bcl-2 and c-Myc. nih.gov For example, the Mnk inhibitor CGP57380 has been used in studies to probe the effects of Mnk inhibition on immune cell function and tumor growth. nih.gov

Table 3: Effects of Mnk Inhibition

| Inhibitor | Target | Downstream Effect |

|---|

Ligand Binding Studies for Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR)

Both the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R) are implicated in cancer development and progression. nih.govnih.gov There is significant crosstalk between the signaling pathways of these two receptors, which can contribute to resistance to single-agent targeted therapies. nih.govnih.gov Dual inhibition strategies are therefore being explored. Studies have evaluated the effects of combining EGFR inhibitors, such as gefitinib (B1684475) and lapatinib, with an IGF-1R inhibitor like linsitinib. nih.gov Such combinations have been shown to synergistically inhibit the proliferation, migration, and invasion of cancer cells in vitro. nih.gov The enhanced effect is attributed to a more potent inhibition of the activation of both EGFR and IGF-1R and their downstream signaling molecules. nih.govnih.gov

Immunomodulatory Potentials via Toll-like Receptor (TLR) Pathways (e.g., TLR8)

Toll-like receptors (TLRs) are components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov TLR7 and TLR8 are located in intracellular endosomes and are involved in immune surveillance against tumors. nih.gov TLR8 is expressed in various immune cells, and its activation can trigger a Th1-type innate immune response. nih.govnih.gov Notably, TLR8 activation has been shown to reverse the immunosuppressive function of regulatory T cells (Tregs), which is a significant barrier to effective cancer immunotherapy. nih.gov Agonists of TLR8 can stimulate the release of inflammatory cytokines and enhance the cytotoxic activity of other immune cells, such as natural killer (NK) cells. nih.gov

Enzymatic Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. The potency of an enzyme inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The development of drugs that can inhibit specific enzymes, such as monoamine oxidases or cholinesterases, has been a focus of research for various diseases. nih.gov The design of multi-target-directed ligands, which can inhibit more than one enzyme, is an emerging strategy to achieve synergistic therapeutic effects. nih.gov

β-Glucuronidase Inhibition

Analogues of this compound have been evaluated for their in vitro inhibitory activity against β-glucuronidase, an enzyme linked to pathological conditions such as colon cancer and urinary tract infections. A study investigating a series of twenty-seven 2-aminopyrimidine (B69317) derivatives identified several compounds with varying degrees of enzyme inhibition. semanticscholar.orgnih.gov

One particular analogue, compound 24 , which features a piperazinyl substituent at the C-4 position of the pyrimidine (B1678525) ring, demonstrated potent inhibition of β-glucuronidase with an IC50 value of 2.8 ± 0.10 µM. semanticscholar.orgnih.gov This activity was significantly greater than that of the standard inhibitor, D-saccharic acid 1,4-lactone, which had an IC50 of 45.75 ± 2.16 µM. semanticscholar.orgnih.gov Other analogues also showed notable, though less potent, inhibitory effects. For instance, compounds with a butoxy or butyl substituent on a phenyl ring attached to the pyrimidine core exhibited significant inhibition. nih.gov Specifically, a compound with a butoxy group (compound 8 ) had an IC50 of 72.0 ± 6.20 µM, and another with a different linkage (compound 9 ) had an IC50 of 126.43 ± 6.16 µM. semanticscholar.orgnih.gov In contrast, analogues with shorter alkyl chains, such as an ethyl group (compound 22 , IC50 = 300.25 ± 12.5 µM), or a different substitution pattern (compound 23 , IC50 = 257.0 ± 4.18 µM), were found to be only weakly active. semanticscholar.orgnih.gov

These findings suggest that the nature and size of the substituent on the pyrimidine ring and its associated moieties play a crucial role in the β-glucuronidase inhibitory activity. The potent activity of compound 24 highlights the potential of specific structural modifications to enhance the inhibitory capacity of 2-aminopyrimidine derivatives. semanticscholar.orgnih.gov

| Compound | Substituent Feature | IC50 (µM) against β-Glucuronidase |

|---|---|---|

| Compound 24 | Piperazinyl substituent at C-4 of pyrimidine ring | 2.8 ± 0.10 |

| Compound 8 | Butoxy substitution at C-4 of the phenyl ring | 72.0 ± 6.20 |

| Compound 9 | Butoxy substitution at C-4 of the phenyl ring (different linkage) | 126.43 ± 6.16 |

| Compound 23 | Butyl substituent at C-4 of the phenyl ring | 257.0 ± 4.18 |

| Compound 22 | Ethyl substituent at C-4 of the phenyl ring | 300.25 ± 12.5 |

| D-saccharic acid 1,4-lactone (Standard) | N/A | 45.75 ± 2.16 |

Histone Deacetylase (HDAC) Inhibition (Class I)

Analogues of this compound have also been investigated as inhibitors of histone deacetylases (HDACs), particularly the Class I isoforms (HDAC1, 2, and 3), which are key regulators of cell proliferation and are often dysregulated in cancer. nih.gov A series of pyrazine-linked 2-aminobenzamides, which share structural similarities with pyrimidine derivatives, were synthesized and evaluated for their inhibitory activity against human HDAC1, 2, 3, and 8. nih.gov The most promising of these compounds demonstrated high selectivity for HDAC1, 2, and 3 over other HDAC subtypes. nih.gov

In another study, a series of pyrimidine hydroxamates were designed as HDAC inhibitors, featuring a diaryl pyrimidine "cap," a piperazine (B1678402) linker, and a hydroxamate group to bind to the zinc ion in the enzyme's active site. researchgate.net Research into N-(2-aminophenyl)-benzamide inhibitors also identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

Furthermore, a novel hydroxy-pyrimidine scaffold was identified as a non-selective inhibitor of multiple HDAC enzymes, with IC50 values against HDAC1-9 ranging from approximately 11 µM to 74 µM. nih.gov Specifically for Class I HDACs, the IC50 values for one such compound, BRD-2577, were:

HDAC1: ~11 µM

HDAC2: ~13 µM

HDAC3: ~12 µM nih.gov

These findings indicate that the pyrimidine scaffold can be effectively utilized in the design of both broad-spectrum and selective Class I HDAC inhibitors. nih.govnih.gov

| Compound Class/Example | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Pyrazine-linked 2-aminobenzamides | HDAC1, 2, 3 | Highly selective over other classes |

| N-(2-aminophenyl)-benzamides | HDAC1, 2 | Nanomolar concentrations |

| BRD-2577 (Hydroxy-pyrimidine scaffold) | HDAC1 | ~11 µM |

| BRD-2577 (Hydroxy-pyrimidine scaffold) | HDAC2 | ~13 µM |

| BRD-2577 (Hydroxy-pyrimidine scaffold) | HDAC3 | ~12 µM |

Anti-Biofilm and Antimicrobial Efficacy in Preclinical Research Models

Analogues of this compound have demonstrated significant potential in combating microbial infections, particularly those involving biofilms, which are notoriously resistant to conventional antibiotics.

Several studies have highlighted the efficacy of 2-aminopyrimidine (2-AP) analogues as potent inhibitors of biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A scaffold hopping approach was used to generate new aryl 2-AP analogues that effectively inhibit MRSA biofilm formation. nih.gov In one study, a derivative of the natural product meridianin D, which contains a 2-AP subunit, was found to inhibit the formation of MRSA biofilms. nih.gov

The inhibitory concentration (IC50) values, which represent the concentration at which 50% of biofilm formation is inhibited, have been determined for several 2-AP analogues. For example, one of the more active derivatives in an initial study displayed an IC50 of 72 µM against MRSA. nih.gov Further research on halogenated pyrimidine derivatives also identified compounds with antibiofilm capabilities against S. aureus. nih.gov The pyrancoumarin derivative LP4C has been shown to destroy MRSA biofilms both in vitro and in vivo by targeting the pyrimidine de novo synthesis pathway. frontiersin.org

| Compound Class | Target Organism | Reported Activity |

|---|---|---|

| Aryl 2-aminopyrimidine analogues | MRSA | Biofilm inhibition |

| Meridianin D derivative (contains 2-AP) | MRSA | Biofilm inhibition |

| 2-AP derivative | MRSA | IC50 of 72 µM |

| Halogenated pyrimidine derivatives | S. aureus | Antibiofilm activity |

| Pyrancoumarin derivative LP4C | MRSA | Destruction of biofilm |

In addition to their direct antimicrobial and anti-biofilm activities, certain 2-aminopyrimidine analogues have been shown to suppress mechanisms of antimicrobial resistance. For instance, aryl 2-AP analogues have been found to suppress colistin (B93849) resistance in colistin-resistant Klebsiella pneumoniae, reducing the minimum inhibitory concentration (MIC) by as much as 32-fold. nih.gov

Furthermore, a host-directed therapeutic approach involving the pyrimidine synthesis inhibitor N-phosphonacetyl-L-aspartate (PALA) has been shown to enhance the clearance of MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii by primary human dermal fibroblasts in vitro. nih.govresearchgate.net PALA itself does not have direct bactericidal effects but works by enhancing the cellular secretion of antimicrobial peptides, thereby bolstering the host's innate immune defenses against resistant bacteria. nih.govresearchgate.net This suggests that targeting pyrimidine metabolism can be an effective strategy to combat antibiotic-resistant infections. nih.govresearchgate.net

Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of antibacterial activity against various laboratory strains of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com In one study, newly synthesized pyrimidin-2-ol/thiol/amine derivatives were screened for their in vitro antimicrobial activity against S. aureus (Gram-positive), B. subtilis (Gram-positive), E. coli (Gram-negative), P. aeruginosa (Gram-negative), and S. enterica (Gram-negative). nih.gov

Another study on thiopyrimidine–benzenesulfonamide compounds showed promising broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com Similarly, some 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives exhibited significant antimicrobial activity against a range of pathogens, with some compounds showing larger or similar zones of inhibition to the reference drug ciprofloxacin. acs.org The antibacterial activity of certain pyridothienopyrimidine derivatives was also noted, with some compounds showing high activity against B. subtilis and P. aeruginosa. acs.org

The antifungal potential of 2-aminopyrimidine analogues has been explored in various research models. A series of substituted N-benzylidine-2-aminopyrimidine Schiff bases were synthesized and tested for their fungitoxicity against Fusarium verticillioides, Rhizoctonia solani, and Macrophomina phaseolina. niscpr.res.inegranth.ac.in

In another study, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ), showed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). frontiersin.orgnih.gov Other analogues in the same series also exhibited potent activity against Phomopsis sp. frontiersin.orgnih.gov

| Compound | Fungal Target | EC50 (µg/ml) |

|---|---|---|

| Compound 5o | Phomopsis sp. | 10.5 |

| Compound 5f | Phomopsis sp. | 15.1 |

| Compound 5p | Phomopsis sp. | 19.6 |

| Pyrimethanil (Standard) | Phomopsis sp. | 32.1 |

Receptor Ligand Interactions (e.g., Histamine (B1213489) H3/H4 Receptors)

Analogues of this compound, belonging to the broader class of 2-aminopyrimidines, have been investigated for their affinity and selectivity as ligands for histamine receptors, particularly the H3 and H4 subtypes. The histamine H3 receptor (H3R) and H4 receptor (H4R) are G protein-coupled receptors (GPCRs) that play significant roles in various physiological and pathophysiological processes. The H3R is primarily expressed in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. The H4R is predominantly found on cells of hematopoietic origin and is involved in inflammatory and immune responses.

Research into 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives has revealed that structural modifications to the pyrimidine core can lead to compounds with high affinity for the human histamine H3 receptor (hH3R) and significant selectivity over the human histamine H4 receptor (hH4R). For instance, the substitution of an amine group at the 2-position of the pyrimidine ring with a 3-piperidinopropoxyphenyl moiety has been shown to be a key pharmacophore for hH3R affinity.

One particular analogue, N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, demonstrated a high binding affinity for the hH3R with a Ki value of 4.49 ± 1.25 nM and over 6,500-fold selectivity against the hH4R. This highlights the potential for developing highly selective H3R ligands from the 2-aminopyrimidine scaffold.

Agonist and Antagonist Profiling in Cellular Assays

The functional activity of this compound analogues at histamine receptors is typically determined using cellular assays that measure the downstream signaling effects of receptor activation or inhibition. For H3 and H4 receptors, which couple to Gαi/o proteins, a common method is to measure the inhibition of forskolin-induced cyclic AMP (cAMP) formation.

While specific data for this compound analogues in cellular assays is not available in the reviewed literature, studies on related histamine derivatives have shown that compounds can act as full agonists at both H3 and H4 receptors, effectively inhibiting cAMP formation. The potency of these compounds as agonists or antagonists is a critical aspect of their pharmacological profile, determining their potential therapeutic applications.

Radioligand Binding and Kinetic Studies

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors. These assays are used to determine the binding affinity (Ki or IC50 values) of unlabelled compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.

For the histamine H3 receptor, [3H]Nα-methylhistamine is a commonly used radioligand in competitive binding assays. Similarly, for the H4 receptor, [3H]histamine can be used. Studies on 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives have utilized such assays to establish their binding affinities for hH3Rs and hH4Rs. The results from these studies have demonstrated that compounds from this class can exhibit high nanomolar affinity for the hH3R.

The following table summarizes the binding affinities of selected 2,4-diamino- and 2,4,6-triaminopyrimidine analogues for the human H3 and H4 receptors.

| Compound | hH3R Ki (nM) | hH4R Ki (nM) | Selectivity (hH4R/hH3R) |

| 1 | 650 | 4,500 | 8 |

| 5 | 4.49 | >30,000 | >6,500 |

Data sourced from a study on 2-aminopyrimidine derivatives.

Fluorescent Probes for Receptor Localization and Trafficking Investigations

Fluorescently labeled ligands are valuable tools for studying the localization, movement (trafficking), and dynamics of GPCRs in living cells. The development of such probes requires a careful design process to ensure that the attachment of a fluorophore does not significantly impair the ligand's binding affinity and selectivity for its target receptor.

While the development of fluorescent probes based on the this compound scaffold has not been specifically reported, the general principles of probe design for GPCRs are well-established. This typically involves identifying a suitable attachment point on the ligand that is not critical for receptor binding and selecting a fluorophore with appropriate photophysical properties. The pyrimidine scaffold, in principle, could be amenable to such modifications for the development of novel fluorescent tools to study histamine receptor biology.

Other Investigated Biological Activities (e.g., Anti-inflammatory Effects)

Beyond their interactions with histamine receptors, pyrimidine derivatives have been widely investigated for a range of other biological activities, most notably their anti-inflammatory effects. The anti-inflammatory properties of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators.

The mechanism of action for the anti-inflammatory effects of many pyrimidine-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), is reduced. PGE2 is a key mediator of inflammation, pain, and fever. Some thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to significantly reduce carrageenan-induced paw edema in animal models and decrease the concentration of PGE2 in blood serum.

Furthermore, some pyrimidine derivatives have been found to suppress immune-induced nitric oxide (NO) generation. Nitric oxide is another important inflammatory mediator, and its overproduction can contribute to tissue damage in inflammatory conditions. The ability of certain 2-amino-4,6-dichloropyrimidine (B145751) derivatives to inhibit NO production highlights another potential mechanism for their anti-inflammatory activity.

Computational Chemistry and Theoretical Investigations of 5 Neopentylpyrimidin 2 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Neopentylpyrimidin-2-amine, docking studies can elucidate its potential binding modes within the active sites of various protein targets. Such studies are foundational in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

A hypothetical representation of molecular docking results for this compound against various kinase targets is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CDK8 | 5FGK | -8.5 | ASP173, LYS52 |

| VEGFR-2 | 4ASD | -7.9 | CYS919, ASP1046 |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties. These calculations can predict the molecule's geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Furthermore, QM methods can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For this compound, DFT calculations could predict the vibrational frequencies corresponding to the N-H stretching of the amine group and the C-N stretching modes within the pyrimidine (B1678525) ring.

A summary of hypothetical quantum mechanical calculation results for this compound is provided in Table 2.

Table 2: Hypothetical Quantum Mechanical Calculation Results for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Protein Binding

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its complexes with proteins over time. nih.govmdpi.comnih.gov These simulations can reveal the conformational flexibility of the ligand and the stability of its interactions with a biological target. nih.govmdpi.comnih.gov An MD simulation of this compound bound to a kinase, for instance, could show how the ligand and protein adapt to each other's presence, the stability of the hydrogen bonds formed, and the role of water molecules in mediating the interaction.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can be monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains in its binding pocket and that the protein structure is not significantly perturbed. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for its target than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.orgscirp.orgrsc.org For a series of pyrimidine derivatives including this compound, a QSAR model could be developed to predict their anticancer or anti-inflammatory activity based on a set of calculated molecular descriptors. nih.govscirp.orgnih.gov

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A multiple linear regression (MLR) or artificial neural network (ANN) model could be constructed to correlate these descriptors with the observed biological activity. scirp.org The resulting QSAR model could then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent compounds. The neopentyl group in this compound would be a key feature in such a model, likely contributing significantly to the steric and hydrophobic descriptors.

A hypothetical QSAR model for a series of pyrimidine derivatives might yield an equation like:

pIC₅₀ = 0.2 * logP - 0.5 * Molecular_Weight + 0.1 * Dipole_Moment + constant

This equation would suggest that higher lipophilicity and dipole moment, along with a lower molecular weight, are favorable for the biological activity in this hypothetical series.

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In silico tools can be used to predict the potential biological activities and pharmacokinetic properties of this compound. nih.govnih.govmdpi.commdpi.comresearchgate.net These predictions are based on the compound's structural similarity to molecules with known activities and properties. Various software platforms can predict a "bioactivity score" against a range of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov

For this compound, in silico screening might predict activity as a kinase inhibitor, given the prevalence of the pyrimidine scaffold in this class of drugs. nih.gov Additionally, pharmacokinetic properties such as plasma protein binding and potential for metabolism by cytochrome P450 enzymes can be predicted. mdpi.commdpi.comresearchgate.net These predictions are valuable in the early stages of drug discovery to identify potential liabilities and guide further experimental work. It is important to note that these are predictive and require experimental validation.

Table 3: Hypothetical In Silico Predictions for this compound

| Property | Predicted Value/Activity |

|---|---|

| Bioactivity Score (Kinase Inhibitor) | 0.65 |

| Plasma Protein Binding | High (>90%) |

| CYP2D6 Inhibition | Probable Inhibitor |

Future Directions and Emerging Research Avenues for 5 Neopentylpyrimidin 2 Amine

Development of Next-Generation Synthetic Methodologies

While classical methods for pyrimidine (B1678525) synthesis are well-established, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to access a wider array of 5-Neopentylpyrimidin-2-amine analogs. Modern synthetic strategies are increasingly geared towards improving yield, reducing reaction times, and minimizing waste.

Key areas for development include:

Catalyst-Driven Reactions: The use of novel catalysts, such as transition metals or organocatalysts, can facilitate cleaner and more efficient cyclocondensation reactions, which are central to forming the pyrimidine ring. For instance, copper-catalyzed methods have shown promise in forming C-N bonds with high yields under mild conditions.

Green Chemistry Approaches: Implementing principles of green chemistry, such as using environmentally benign solvents (e.g., water or ionic liquids) and energy-efficient reaction conditions (e.g., microwave irradiation), will be crucial. These methods not only reduce the environmental impact but can also accelerate reaction rates and improve yields.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. Applying flow chemistry to the synthesis of this compound derivatives could enable rapid library generation for high-throughput screening.

Multi-Component Reactions (MCRs): Designing one-pot MCRs where multiple starting materials react to form the desired product in a single step can dramatically improve synthetic efficiency. This approach allows for the rapid assembly of complex molecular architectures from simple precursors. scilit.com

| Synthetic Strategy | Potential Advantage | Relevance to this compound |

| Catalysis | High efficiency, mild conditions, high yields. | Synthesis of diverse analogs with functional group tolerance. |

| Green Chemistry | Reduced waste, energy efficiency, safer processes. | Sustainable production for research and development. |

| Flow Chemistry | Scalability, process control, rapid library synthesis. | Enabling large-scale production and high-throughput screening. |

| Multi-Component Reactions | Step economy, rapid complexity generation. scilit.com | Efficient creation of structurally diverse analog libraries. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. nih.gov However, the full biological activity spectrum of this compound is likely yet to be discovered. Future research should aim to systematically explore its potential against novel and undiscovered targets.

Promising avenues for exploration include:

Broad Kinase Profiling: Screening this compound and its derivatives against large panels of human kinases could uncover unexpected inhibitory activities. Polo-like kinase 4 (PLK4) and Aurora kinases are known targets for some aminopyrimidine compounds, but hundreds of other kinases remain to be explored. nih.gov

Chemoproteomics: Advanced chemical biology techniques, such as activity-based protein profiling (ABPP), can be used to identify the direct protein targets of this compound in complex biological systems, like cell lysates or living cells.

Phenotypic Screening: Unbiased phenotypic screens, where compounds are tested for their ability to induce a specific cellular outcome (e.g., halt cancer cell proliferation), can reveal novel mechanisms of action without a preconceived target. nih.gov Hits from these screens can then be subjected to target deconvolution studies.

Epigenetic Targets: The role of pyrimidine derivatives in modulating epigenetic enzymes (e.g., histone methyltransferases, demethylases) is an emerging area of interest that warrants investigation.

Integration of Advanced Computational Techniques in Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Integrating these techniques can guide the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking simulations can predict how different analogs of this compound bind to the active site. This information can guide the design of modifications to enhance binding affinity and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used. researchgate.netresearchgate.net These methods build predictive models based on the chemical features and biological activities of a series of known active compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of binding interactions and the conformational changes that may occur upon binding.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to prioritize compounds with favorable drug-like profiles early in the discovery pipeline, reducing the risk of late-stage failures. nih.gov

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts binding modes and affinities to target proteins. nih.gov |

| 3D-QSAR | Correlates 3D molecular properties with biological activity. researchgate.net |

| Pharmacophore Mapping | Identifies essential chemical features for biological activity. researchgate.net |

| Molecular Dynamics | Simulates the dynamic interactions between ligand and target. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. nih.gov |

Rational Design of Multi-Targeted Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Multi-target-directed ligands (MTDLs), single molecules designed to modulate several targets simultaneously, represent a promising therapeutic strategy. benthamscience.comnih.gov The versatile scaffold of this compound makes it an attractive starting point for developing MTDLs.

Strategies for designing MTDLs include:

Pharmacophore Merging: Combining the key structural features (pharmacophores) of two different ligands known to bind to two different targets into a single hybrid molecule.

Pharmacophore Linking: Connecting two distinct pharmacophores via a flexible or rigid linker, allowing the single molecule to engage with two separate binding sites or targets. nih.gov

The development of MTDLs based on this compound could offer advantages over combination therapies, such as improved efficacy, a reduced potential for drug-drug interactions, and better patient compliance. benthamscience.comresearchgate.net For example, a single compound could be designed to inhibit both a protein kinase and a component of a signaling pathway that confers drug resistance.

Interdisciplinary Research Initiatives for Enhanced Understanding

To fully harness the therapeutic potential of this compound, isolated research efforts are insufficient. Future breakthroughs will depend on fostering collaboration between various scientific disciplines.

Key interdisciplinary initiatives should involve:

Medicinal Chemistry and Chemical Biology: Chemists can synthesize novel probes and derivatives, while chemical biologists can use these tools to investigate biological pathways in living systems.

Structural Biology and Computational Chemistry: X-ray crystallographers and NMR spectroscopists can determine the high-resolution structures of the compound bound to its targets, providing invaluable data for computational chemists to refine their models and design next-generation inhibitors.

Pharmacology and Systems Biology: Pharmacologists can characterize the in vitro and in vivo effects of the compounds, while systems biologists can use this data to build comprehensive models of how the drug perturbs cellular networks, leading to a deeper understanding of its mechanism of action and potential off-target effects.

Data Science and Artificial Intelligence (AI): The integration of AI and machine learning can analyze vast datasets from chemical synthesis, biological screening, and computational modeling to identify complex patterns and make predictions that can guide future research directions more effectively.

By embracing these future directions, the scientific community can continue to build upon the foundation of pyrimidine chemistry to develop novel and effective therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products